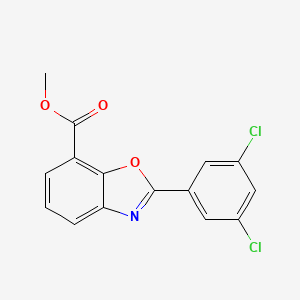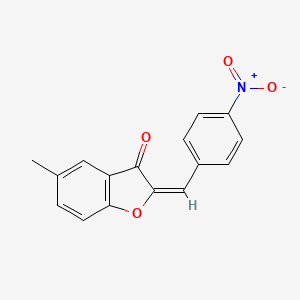
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the class of aurones. Aurones are a type of flavonoid, characterized by their benzofuranone structure. This compound is of particular interest due to its potential biological activities, including antitumor properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 5-methyl-2-benzofuranone with 4-nitrobenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the benzofuranone ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This could involve the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Additionally, the compound may inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aurone (2-(Z)-benzylidene-3-(2H)-benzofuranone): Shares a similar benzofuranone structure but differs in the substituents attached to the aromatic rings.
Indanone (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one: Another compound with a similar structure but with an indanone core instead of a benzofuranone core.
Uniqueness
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H11NO4 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
(2E)-5-methyl-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11NO4/c1-10-2-7-14-13(8-10)16(18)15(21-14)9-11-3-5-12(6-4-11)17(19)20/h2-9H,1H3/b15-9+ |
InChI-Schlüssel |
RPZIRJAGYZOWED-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2=O |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


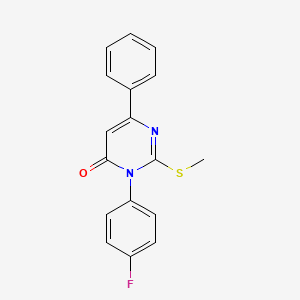
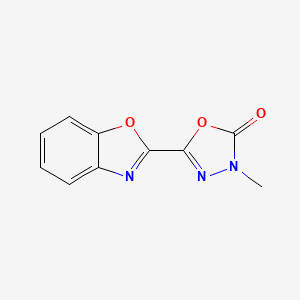
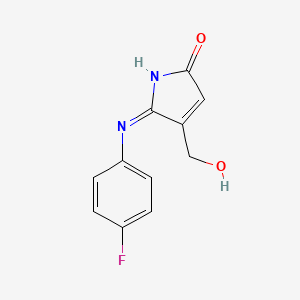
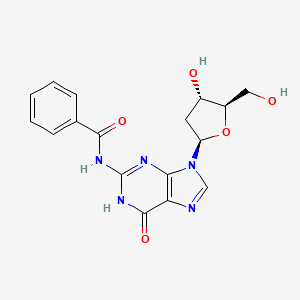
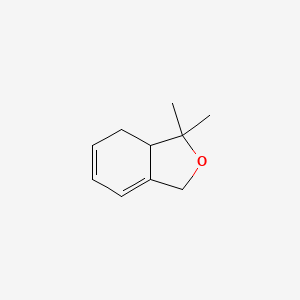
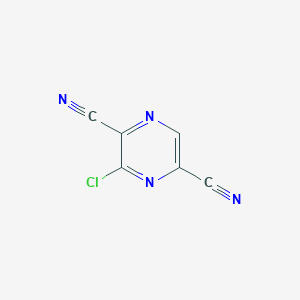
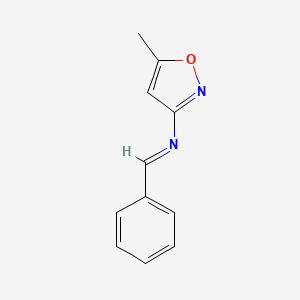
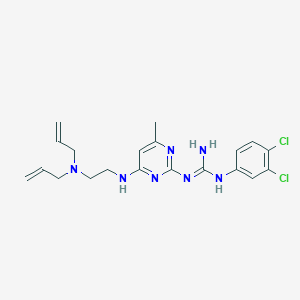
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
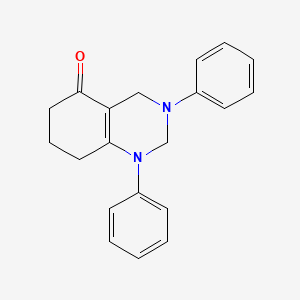
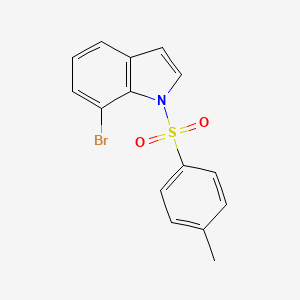
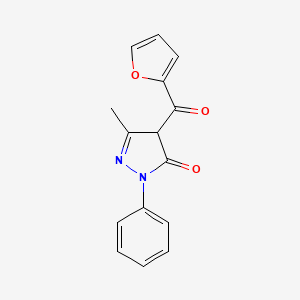
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
